molecular formula C18H15ClN2O2 B2707722 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 477850-74-1

2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B2707722
CAS No.: 477850-74-1
M. Wt: 326.78
InChI Key: HUSGONWAXDXNQV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic small molecule belonging to the isoquinolinecarboxamide class, designed for advanced pharmacological and neuroscience research. Its core structure is closely related to well-characterized ligands of the Translocator Protein (TSPO), an 18 kDa protein predominantly located on the outer mitochondrial membrane. TSPO is a key biomarker of glial cell activation and is critically involved in neuroinflammatory processes and cellular functions such as steroidogenesis and apoptosis. Under normal physiological conditions, TSPO expression in the brain is low, but it becomes significantly upregulated in response to neuroinflammatory stimuli associated with a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. As a research compound, this isoquinolinecarboxamide derivative allows scientists to probe the role of TSPO in disease models. Its mechanism of action is hypothesized to involve high-affinity binding to the TSPO, thereby facilitating the study of mitochondrial function, microglial activation, and the broader neuroinflammatory cascade. This makes it a valuable tool for in vitro binding assays and in vivo imaging studies aimed at understanding the pathophysiology of neurodegenerative diseases and evaluating potential therapeutic interventions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N,N-dimethyl-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-20(2)17(22)16-11-21(13-9-7-12(19)8-10-13)18(23)15-6-4-3-5-14(15)16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSGONWAXDXNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and isoquinoline-1-carboxylic acid as the primary starting materials.

    Formation of Intermediate: The 4-chloroaniline undergoes a reaction with isoquinoline-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide intermediate.

    Dimethylation: The intermediate is then subjected to dimethylation using dimethyl sulfate or a similar methylating agent under basic conditions to introduce the N,N-dimethyl groups.

    Oxidation: Finally, the compound is oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Potential Chemical Reactions

The compound participates in reactions typical of isoquinolinecarboxamides and amides:

Hydrolysis

  • Conditions : Acidic/basic conditions (e.g., HCl or NaOH in aqueous-organic mixtures).

  • Products : Corresponding carboxylic acid or amine derivatives.

Substitution Reactions

  • C-H Activation : Potential for electrophilic substitution at positions adjacent to the carbonyl group.

  • Nucleophilic Attack : Dimethyl amino groups may act as leaving groups under strong acidic conditions.

Cyclization

  • Intramolecular cyclization may occur if structural proximity allows, forming fused heterocycles .

Reaction TypeMechanismKey Reagents/Conditions
HydrolysisAcid/base catalysisHCl, NaOH, aqueous-organic mix
SubstitutionElectrophilic aromatic substitutionLewis acids (e.g., AlCl₃)
CyclizationIntramolecular nucleophilic attackHigh temperatures, catalysts

Reaction Conditions and Optimization

  • Solvents : Dichloromethane, ethanol, or dimethylformamide (DMF) are commonly used .

  • Catalysts : Triethylamine for amination steps; Lewis acids (e.g., AlCl₃) for substitution .

  • Temperature Control : Reflux conditions (e.g., ethanol under reflux) for condensation reactions .

Characterization and Purity Assessment

Analytical techniques employed include:

MethodPurposeKey Observations
HPLC Purity and yield monitoringRetention time, peak resolution
NMR Structural confirmationδ 8.2–8.5 ppm (aromatic protons)
IR Spectroscopy Functional group identificationCarbonyl peak (~1650 cm⁻¹)
Mass Spectrometry Molecular weight verificationMolecular ion (M⁺) at 313–323 m/z

Stability and Degradation

  • Thermal Stability : Stable under standard storage conditions but may degrade at elevated temperatures.

  • pH Sensitivity : Acidic conditions may accelerate hydrolysis, while basic conditions favor deprotonation.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Activity

Research indicates that derivatives of 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide possess significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxic Effects
A study published in the journal Crystals highlighted the synthesis of related compounds and their evaluation against breast cancer models. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating promising potential as anticancer agents .

Antimicrobial Properties

The compound has also shown antimicrobial activity against several pathogens. Related studies suggest that modifications to the isoquinoline structure can enhance its efficacy against gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a comparative study, compounds similar to this compound were tested for their minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus. The results indicated significant antimicrobial activity, which could lead to new antibiotic developments .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against breast and colon cancer cells
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of enzymes involved in cancer progression

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives from the evidence:

Compound Substituents Molecular Weight Key Features
Target : 2-(4-Chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide - 4-Chlorophenyl (C6H4Cl) at position 2
- N,N-dimethyl carboxamide at position 4
~374 (estimated) Enhanced lipophilicity due to N,N-dimethyl group; reduced hydrogen-bonding capacity compared to hydroxy analogs.
: N-(4-Chlorophenyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide - Phenyl at position 2
- Unsubstituted carboxamide at position 4
374.83 Increased steric bulk from phenyl group; potential π-π stacking interactions. Lower solubility than dimethyl analog.
: 1-Hexyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide - Hexyl chain at position 1
- Hydroxy at position 4
- 4-Iodophenyl amide
537.36 (estimated) Hydroxy group enables hydrogen bonding; iodine enhances halogen bonding. Higher molecular weight may reduce bioavailability.
: N-(2,4-Dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide - Pentyl chain at position 1
- 2,4-Dichlorophenyl amide
443.31 (estimated) Dichlorophenyl increases lipophilicity and halogen bonding potential. Hydroxy group improves solubility in polar solvents.
: 1-(4-Chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide - Pyrimidine core
- 4-Chlorophenyl and 2,4-dichlorophenyl substituents
424.66 Pyrimidine ring alters electronic properties; multiple chloro groups enhance receptor affinity via halogen interactions.

Key Structural and Functional Insights

Substituent Effects on Solubility: The N,N-dimethyl carboxamide in the target compound likely reduces hydrogen-bonding capacity compared to hydroxy-substituted analogs (e.g., ), which may decrease aqueous solubility but improve membrane permeability .

Core Heterocycle Differences: Isoquinoline (target compound and ) vs. quinoline () vs. pyrimidine ():

  • Isoquinoline's fused benzene ring provides a larger aromatic surface for π-π interactions compared to pyrimidine .
  • Pyrimidine derivatives () may exhibit improved metabolic stability due to smaller ring size and reduced steric hindrance .

Synthetic Considerations :

  • Compounds with chlorophenyl groups (e.g., ) often utilize chloroacetylation or Ullmann-type coupling for aryl halide incorporation .
  • The N,N-dimethyl carboxamide in the target compound could be synthesized via dimethylation of a primary amide precursor, a common strategy in medicinal chemistry .

Biological Activity

2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide (CAS No. 477850-74-1) is a synthetic compound with potential biological applications. This article explores its chemical properties, biological activities, and relevant case studies, emphasizing its pharmacological potential.

The molecular formula of this compound is C18H15ClN2O2C_{18}H_{15}ClN_{2}O_{2}, with a molecular weight of 326.78 g/mol. Key physical properties include:

PropertyValue
Boiling Point551.4 ± 50.0 °C (predicted)
Density1.327 ± 0.06 g/cm³ (predicted)
pKa-1.13 ± 0.20 (predicted)

These properties suggest a stable compound with significant lipophilicity, which may influence its biological activity.

The compound is structurally related to isoquinoline derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory and neuroprotective effects. Isoquinoline derivatives often interact with neurotransmitter systems, particularly involving the GABAergic and dopaminergic pathways.

Pharmacological Studies

Recent studies have highlighted the compound's potential as a therapeutic agent in neuroinflammation and neurodegenerative diseases:

  • Neuroinflammation : Research indicates that isoquinoline derivatives can modulate the activity of translocator protein (TSPO), a marker for neuroinflammation. Compounds that bind to TSPO may help in imaging and treating conditions like Alzheimer's disease and multiple sclerosis .
  • Anticancer Activity : Some isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties. The mechanism often involves the induction of apoptosis in cancer cells .
  • Antimicrobial Activity : There is evidence that related compounds exhibit antimicrobial properties against Mycobacterium tuberculosis and other pathogens, indicating a broad spectrum of biological activity that warrants further investigation .

Neuroprotective Effects

A study published in ACS Chemical Neuroscience explored the neuroprotective effects of isoquinoline derivatives in animal models of neurodegeneration. The results showed that these compounds could reduce neuronal loss and improve cognitive function by modulating inflammatory pathways .

Anticancer Research

In vitro studies on cancer cell lines have demonstrated that derivatives similar to this compound can inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. These findings suggest potential for development as anticancer agents .

Q & A

What are the recommended synthetic routes for 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide?

Classification: Basic
Answer:
The compound can be synthesized via condensation reactions involving precursors such as 4-chlorophenyl-substituted isoquinoline intermediates. A common approach involves reacting 4-isoquinolinecarboxylic acid derivatives with dimethylamine in the presence of coupling agents (e.g., carbodiimides) under anhydrous conditions. For example, cyclization of intermediates using Lewis acids (e.g., AlCl₃) can enhance regioselectivity, as demonstrated in analogous chlorophenyl-containing systems . Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Reaction progress should be monitored by TLC and NMR spectroscopy .

How should researchers handle and store this compound to ensure safety and stability?

Classification: Basic
Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust.
  • Storage: Store in a tightly sealed, corrosion-resistant container (e.g., amber glass) under dry, inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizers. Compatibility tests with container materials (e.g., PTFE-lined caps) are recommended .
  • Emergency Measures: For spills, use absorbent materials (vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

What advanced techniques are used to resolve stereochemical ambiguities in its synthesis?

Classification: Advanced
Answer:
Stereochemical challenges, such as unintended isomer formation (e.g., cis/trans diastereomers), can be addressed via:

  • Crystallography: Single-crystal X-ray diffraction (using SHELX software ) to confirm absolute configuration.
  • Selective Crystallization: Utilize solvent polarity gradients (e.g., ethanol/water mixtures) to isolate thermodynamically stable isomers.
  • Acid-Catalyzed Isomerization: Apply Lewis acids (e.g., BF₃·Et₂O) to convert kinetically favored isomers to the desired form, as seen in structurally related naphthoquinone systems .
    Validate outcomes with HPLC (chiral columns) and 2D NMR (NOESY for spatial proximity analysis) .

How can researchers optimize reaction yields while minimizing byproducts?

Classification: Advanced
Answer:

  • Catalyst Screening: Test Brønsted/Lewis acids (e.g., H₂SO₄, ZnCl₂) to accelerate cyclization while suppressing side reactions.
  • Solvent Optimization: Use aprotic solvents (DMF, DMSO) to stabilize intermediates. Microwave-assisted synthesis can reduce reaction time and improve atom economy .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Adjust stoichiometry dynamically based on real-time data .
    Post-reaction, use quenching protocols (e.g., NaHCO₃ for acidic byproducts) followed by liquid-liquid extraction (dichloromethane/water) .

How should conflicting biological activity data across studies be addressed?

Classification: Advanced
Answer:
Discrepancies may arise from:

  • Purity Variance: Validate compound purity (>95%) via HPLC-UV/ELSD and elemental analysis. Impurities (e.g., residual solvents) can skew bioassay results .
  • Assay Conditions: Standardize protocols (e.g., cell line passage number, serum-free media) to reduce variability. Include positive controls (e.g., known kinase inhibitors for kinase assays).
  • Structural Confirmation: Re-analyze batches with LC-MS and ¹³C NMR to rule out degradation or polymorphic forms .

What computational methods support structure-activity relationship (SAR) studies?

Classification: Advanced
Answer:

  • Docking Simulations: Use software (AutoDock Vina) to model interactions with target proteins (e.g., kinases). Validate with crystallographic data from the Protein Data Bank .
  • QSAR Modeling: Train models on physicochemical descriptors (logP, polar surface area) to predict bioavailability. Cross-validate with leave-one-out methods .
  • DFT Calculations: Analyze electron density maps (Gaussian 16) to identify reactive sites for functionalization (e.g., halogen bonding at the 4-chlorophenyl group) .

How can hydrogen bonding networks influence crystallization behavior?

Classification: Advanced
Answer:
Hydrogen bonding motifs (e.g., R₂²(8) patterns) dictate crystal packing. Use graph-set analysis to classify interactions (e.g., N–H···O vs. O–H···N). Solvent choice (e.g., DMSO vs. acetone) can alter H-bond donor/acceptor capacity, impacting crystal morphology. For polymorph control, employ cooling crystallization with controlled nucleation rates. Validate with PXRD and DSC .

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